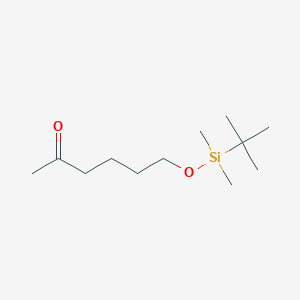
6-((tert-Butyldimethylsilyl)oxy)hexan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-((tert-Butyldimethylsilyl)oxy)hexan-2-one is a chemical compound with the molecular formula C12H26O2Si. It is a derivative of 2-hexanone, where the hydroxyl group is replaced by a tert-butyldimethylsilyl (TBDMS) group. This modification enhances the compound’s stability and alters its reactivity, making it useful in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-((tert-Butyldimethylsilyl)oxy)hexan-2-one typically involves the protection of the hydroxyl group in 2-hexanone using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or pyridine. The reaction is carried out in an anhydrous solvent like dichloromethane at room temperature. The general reaction scheme is as follows:
2-Hexanone+TBDMS-Cl→2-Hexanone, 6-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and purity.
Chemical Reactions Analysis
Types of Reactions
6-((tert-Butyldimethylsilyl)oxy)hexan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: The TBDMS group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve nucleophiles like halides or amines.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with KMnO4 can yield carboxylic acids, while reduction with NaBH4 can produce alcohols.
Scientific Research Applications
6-((tert-Butyldimethylsilyl)oxy)hexan-2-one has several scientific research applications:
Chemistry: It is used as a protecting group for hydroxyl functionalities in organic synthesis, allowing for selective reactions on other parts of the molecule.
Biology: The compound can be used in the synthesis of biologically active molecules, aiding in the study of biochemical pathways and mechanisms.
Medicine: It is involved in the development of pharmaceuticals, particularly in the synthesis of drug intermediates.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism by which 6-((tert-Butyldimethylsilyl)oxy)hexan-2-one exerts its effects is primarily through its role as a protecting group. The TBDMS group shields the hydroxyl functionality from unwanted reactions, allowing for selective transformations elsewhere in the molecule. This protection is reversible, enabling the recovery of the original hydroxyl group under mild conditions.
Comparison with Similar Compounds
Similar Compounds
- 6-((tert-Butyldimethylsilyl)oxy)hexan-2-one
- This compound
- This compound
Uniqueness
The uniqueness of this compound lies in its stability and reactivity profile. The TBDMS group provides robust protection under a wide range of conditions, making it a versatile tool in synthetic chemistry. Compared to other protecting groups, it offers a balance of stability and ease of removal, which is advantageous in multi-step synthesis processes.
Properties
CAS No. |
110862-03-8 |
|---|---|
Molecular Formula |
C12H26O2Si |
Molecular Weight |
230.42 g/mol |
IUPAC Name |
6-[tert-butyl(dimethyl)silyl]oxyhexan-2-one |
InChI |
InChI=1S/C12H26O2Si/c1-11(13)9-7-8-10-14-15(5,6)12(2,3)4/h7-10H2,1-6H3 |
InChI Key |
YUFRIBDLMRZBAB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CCCCO[Si](C)(C)C(C)(C)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
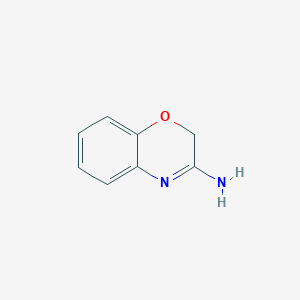
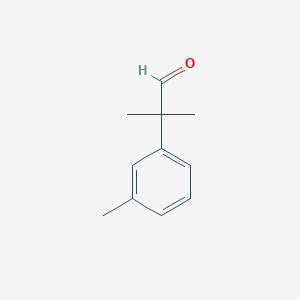
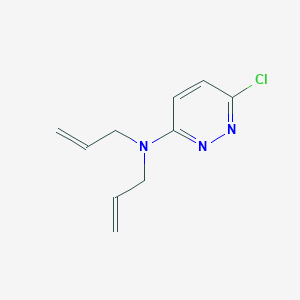
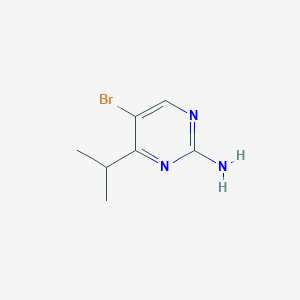
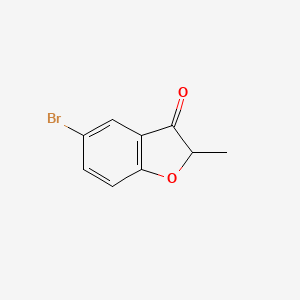
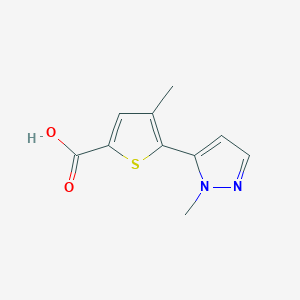
![3-(4-((4-(2-Oxo-2,3-dihydro-1H-benzo[D]imidazol-1-YL)piperidin-1-YL)methyl)phenyl)-2-phenylquinoxaline-6-carboxylic acid](/img/structure/B8761746.png)
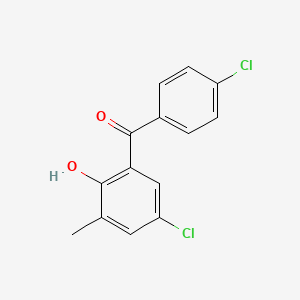
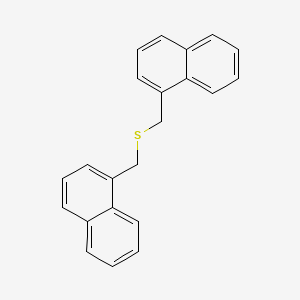
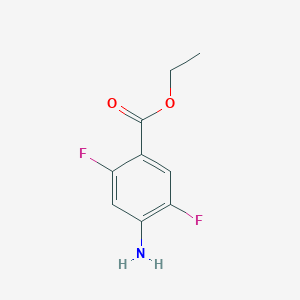
![[(Cyclopropylamino)-phosphonomethyl]phosphonic acid](/img/structure/B8761777.png)
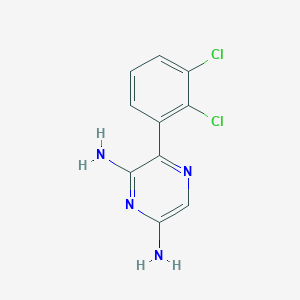
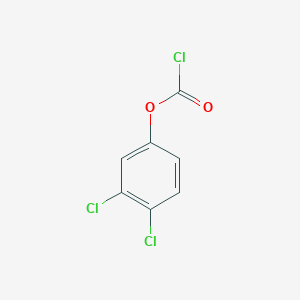
![EXO-3-BOC-6-CYANO-3-AZABICYCLO[3.1.0]HEXANE](/img/structure/B8761797.png)
